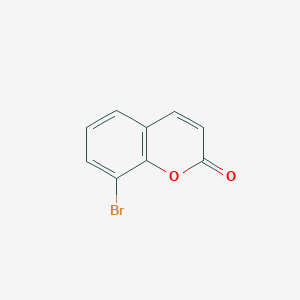
8-Brom-2H-1-benzopyran-2-on
Übersicht
Beschreibung
8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromochromen-2-one, is a brominated derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are widely found in nature and are known for their diverse biological activities and applications in various fields.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It’s known that the compound is synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction
Biochemical Pathways
Given its synthesis involves a knoevenagel/intramolecular transesterification reaction , it’s possible that the compound may affect pathways involving similar reactions.
Pharmacokinetics
The compound’s molecular weight is 225.04 , which may influence its bioavailability
Result of Action
It’s known that benzopyran derivatives can have a wide variety of pharmacological activities , suggesting that 8-Bromo-2H-1-benzopyran-2-one may also have diverse effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2H-1-benzopyran-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and personal protective equipment should be used when handling the compound . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to dust.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-1-benzopyran-2-one typically involves the bromination of 2H-1-benzopyran-2-one. One common method is the reaction of 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in N-methyl-2-pyrrolidone (NMP) as a solvent . This reaction proceeds under mild conditions and yields the desired brominated coumarin derivative.
Industrial Production Methods: Industrial production of 8-Bromo-2H-1-benzopyran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of a base.
Major Products:
Substitution Products: Amino or thio derivatives of 2H-1-benzopyran-2-one.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Coupling Products: Aryl or alkyl-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Coumarin (2H-1-benzopyran-2-one): The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylcoumarin: A methylated derivative with distinct biological properties.
Uniqueness: 8-Bromo-2H-1-benzopyran-2-one is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
8-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMXYHSBRLPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457275 | |
| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33491-30-4 | |
| Record name | 8-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


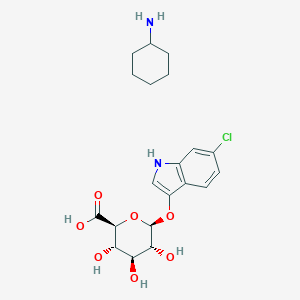
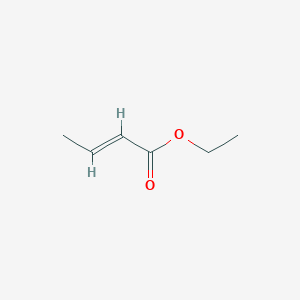

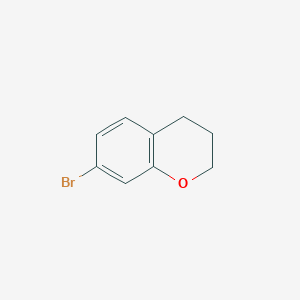
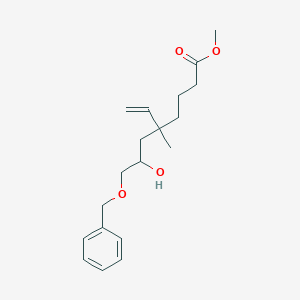
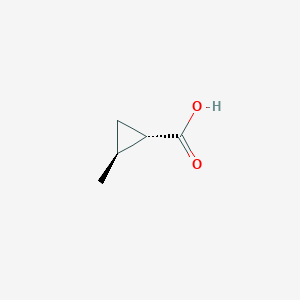
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)
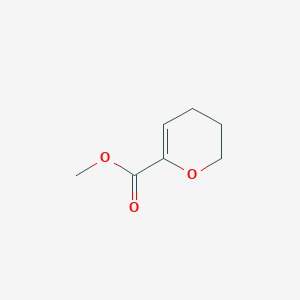
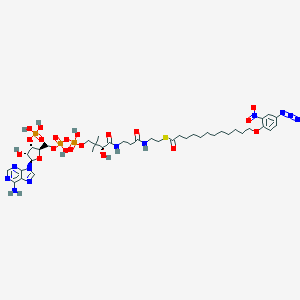
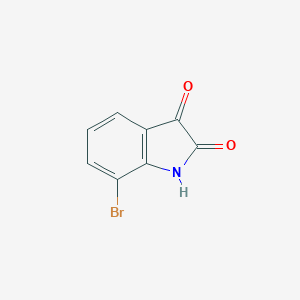
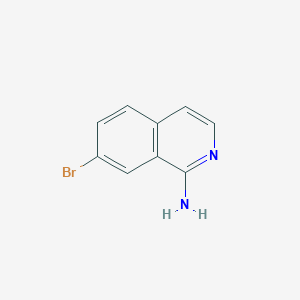
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
